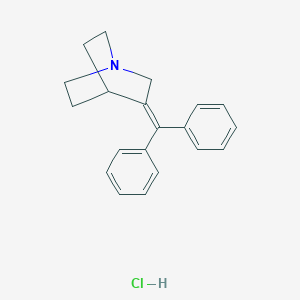

3-(Diphenylmethylene)quinuclidine hydrochloride

Description

Properties

IUPAC Name |

3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQAIFPDHWBYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS 60697-89-4 molecular weight and empirical formula

An In-Depth Technical Guide to CAS 60697-89-4: 3-(Diphenylmethylene)quinuclidine Hydrochloride

Introduction

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 60697-89-4. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, including molecular weight and empirical formula, grounded in authoritative data.

Compound Identification and Structure

The Chemical Abstracts Service (CAS) number 60697-89-4 is uniquely assigned to the compound 3-(Diphenylmethylene)quinuclidine hydrochloride . This identifier ensures unambiguous recognition in scientific literature and chemical databases.

The structural representation of this molecule is crucial for understanding its chemical behavior and potential interactions in biological systems. The linear formula for 3-(Diphenylmethylene)quinuclidine hydrochloride is C20H22ClN .

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. For 3-(Diphenylmethylene)quinuclidine hydrochloride, the key quantitative descriptors are summarized below.

Table 1: Core Physicochemical Data for CAS 60697-89-4

| Property | Value | Source |

| CAS Registry Number | 60697-89-4 | Sigma-Aldrich |

| Molecular Weight | 311.858 | Sigma-Aldrich |

| Empirical Formula | C20H22ClN | Sigma-Aldrich |

The molecular weight of 311.858 g/mol is a critical parameter for stoichiometric calculations in experimental protocols, such as solution preparation and reaction kinetics. The empirical formula, C20H22ClN, provides the elemental composition, which is foundational for analytical techniques like mass spectrometry and elemental analysis.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the CAS number and its associated core chemical data.

Experimental Protocols and Considerations

While specific experimental applications for 3-(Diphenylmethylene)quinuclidine hydrochloride are not detailed in the initial query, general laboratory protocols involving this compound would necessitate adherence to standard practices for handling chemical reagents.

Protocol: Preparation of a Standard Solution

-

Objective: To prepare a 10 mM stock solution of 3-(Diphenylmethylene)quinuclidine hydrochloride.

-

Materials:

-

3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4)

-

Appropriate solvent (e.g., DMSO, Ethanol, or Water, depending on solubility)

-

Volumetric flask

-

Analytical balance

-

-

Procedure:

-

Calculate the required mass of the compound using the formula: Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) For a 10 mM (0.01 mol/L) solution in 10 mL (0.01 L): Mass = 0.01 mol/L * 311.858 g/mol * 0.01 L = 0.0311858 g (or 31.19 mg)

-

Accurately weigh the calculated mass of the compound using an analytical balance.

-

Transfer the weighed compound to a clean, dry volumetric flask of the appropriate volume.

-

Add a portion of the chosen solvent to the flask and swirl to dissolve the compound completely.

-

Once dissolved, add more solvent to bring the total volume to the calibration mark on the flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

-

Causality in Protocol Design: The choice of solvent is critical and should be based on empirical solubility data for 3-(Diphenylmethylene)quinuclidine hydrochloride to ensure complete dissolution and stability of the stock solution. The use of a volumetric flask and an analytical balance is essential for achieving high accuracy in the final concentration, which is paramount for the reproducibility of subsequent experiments.

References

in vitro pharmacokinetics of 3-(Diphenylmethylene)quinuclidine

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 3-(Diphenylmethylene)quinuclidine

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic profile of 3-(Diphenylmethylene)quinuclidine, a novel quinuclidine derivative. Recognizing the critical role of early-stage absorption, distribution, metabolism, and excretion (ADME) studies in drug development, this document outlines the core assays essential for establishing a foundational understanding of this compound's properties. We delve into the scientific rationale and detailed methodologies for assessing metabolic stability, plasma protein binding, intestinal permeability, and cytochrome P450 (CYP) inhibition. By integrating established protocols with expert insights, this guide serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to generate robust and reliable data to inform critical decision-making in the progression of 3-(Diphenylmethylene)quinuclidine as a potential therapeutic agent.

Introduction: The Significance of Early In Vitro Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] A compound's therapeutic efficacy is not solely dependent on its pharmacological activity but also on its ability to reach the target site in sufficient concentrations and for an appropriate duration. Therefore, a thorough investigation of a drug candidate's ADME properties is paramount.

3-(Diphenylmethylene)quinuclidine, with its unique bicyclic amine structure, presents a compelling scaffold for medicinal chemistry exploration. The quinuclidine core is present in various biologically active molecules, including the antiarrhythmic agent quinidine and the anticholinergic compound 3-quinuclidinyl benzilate.[2][3][4] Understanding the in vitro pharmacokinetic profile of 3-(Diphenylmethylene)quinuclidine is a critical first step in evaluating its drug-like properties and predicting its in vivo behavior.[5]

This guide provides a structured approach to the in vitro characterization of 3-(Diphenylmethylene)quinuclidine, focusing on four key areas:

-

Metabolic Stability: To determine the compound's susceptibility to enzymatic degradation, primarily by hepatic enzymes.

-

Plasma Protein Binding: To quantify the extent of binding to plasma proteins, which influences the unbound, pharmacologically active concentration.

-

Intestinal Permeability: To assess the potential for oral absorption using the Caco-2 cell model.

-

Cytochrome P450 Inhibition: To evaluate the risk of drug-drug interactions by examining the compound's inhibitory effects on major CYP isoforms.

By following the principles and protocols outlined herein, researchers can build a comprehensive and reliable in vitro ADME profile for 3-(Diphenylmethylene)quinuclidine, paving the way for informed decisions in lead optimization and further development.

Metabolic Stability: Gauging the Compound's Achilles' Heel

Metabolic stability is a crucial parameter that dictates a drug's half-life and oral bioavailability.[1] A compound that is rapidly metabolized will likely have a short duration of action and poor exposure, rendering it therapeutically ineffective.[1] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived subcellular fractions or cells are the gold standard for early assessment.[6][7]

Scientific Rationale

The primary objective of the metabolic stability assay is to determine the intrinsic clearance (CLint) of 3-(Diphenylmethylene)quinuclidine.[1] CLint represents the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[1] This is typically achieved by incubating the compound with a metabolically active system, such as human liver microsomes (HLMs) or hepatocytes, and monitoring the disappearance of the parent compound over time.[1][8]

HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of phase I cytochrome P450 enzymes, making them a cost-effective and convenient tool for initial screening.[8] Hepatocytes, on the other hand, contain both phase I and phase II enzymes and offer a more complete picture of hepatic metabolism.[9] For a comprehensive evaluation of 3-(Diphenylmethylene)quinuclidine, both systems are recommended.

Experimental Workflow: Metabolic Stability Assessment

Caption: Workflow for the plasma protein binding assay using RED.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

-

Preparation:

-

Prepare a stock solution of 3-(Diphenylmethylene)quinuclidine in a suitable solvent.

-

Spike the test compound into human plasma at the desired final concentration (e.g., 2 µM).

-

Hydrate the semi-permeable membranes of the RED device inserts with dialysis buffer.

-

-

Dialysis:

-

Add the spiked plasma to the donor chamber of the RED device.

-

Add an equal volume of dialysis buffer to the receiver chamber.

-

Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

To ensure accurate comparison, matrix-match the samples (i.e., add blank plasma to the buffer sample and buffer to the plasma sample in the same proportions).

-

Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge and analyze the supernatant for the concentration of 3-(Diphenylmethylene)quinuclidine by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

-

Calculate the percentage of plasma protein binding using the formula: % Bound = (1 - fu) * 100.

-

Data Presentation

| Parameter | Value |

| Test Compound | 3-(Diphenylmethylene)quinuclidine |

| Test System | Human Plasma |

| Concentration | 2 µM |

| Fraction Unbound (fu) | e.g., 0.05 |

| % Plasma Protein Binding | e.g., 95% |

| Positive Control (Warfarin) | Within acceptable range |

Intestinal Permeability: Predicting Oral Absorption

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. [10]The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal barrier. [11][12][13]These cells, derived from human colon adenocarcinoma, differentiate into polarized monolayers with tight junctions and express key drug transporters, providing a valuable tool for predicting oral drug absorption. [10][12]

Scientific Rationale

The Caco-2 assay measures the apparent permeability coefficient (Papp) of a compound across the cell monolayer. [10]This is determined by adding the compound to the apical (AP) side, which represents the intestinal lumen, and measuring its appearance on the basolateral (BL) side, which represents the bloodstream, over time. [11]The assay can also be performed in the reverse direction (BL to AP) to assess the involvement of efflux transporters, such as P-glycoprotein (P-gp). [14]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

-

Cell Culture:

-

Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

-

Permeability Assay (AP to BL):

-

Wash the Caco-2 monolayers with transport buffer.

-

Add the test compound, 3-(Diphenylmethylene)quinuclidine, dissolved in transport buffer to the apical chamber.

-

Add fresh transport buffer to the basolateral chamber.

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Sample Analysis:

-

Analyze the concentration of 3-(Diphenylmethylene)quinuclidine in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

Data Presentation

| Parameter | Value |

| Test Compound | 3-(Diphenylmethylene)quinuclidine |

| Direction | Apical to Basolateral (A-B) |

| Papp (A-B) (x 10⁻⁶ cm/s) | e.g., 8.5 |

| Permeability Classification | e.g., Moderate |

| Positive Control (Propranolol) | Within acceptable range |

| Negative Control (Atenolol) | Within acceptable range |

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of a vast number of drugs. [15]Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the substrate drug, potentially causing adverse effects. [16]Therefore, evaluating the inhibitory potential of 3-(Diphenylmethylene)quinuclidine against major CYP isoforms is a critical component of its safety assessment.

Scientific Rationale

The CYP inhibition assay determines the half-maximal inhibitory concentration (IC50) of a test compound for specific CYP isoforms. [15]This is achieved by incubating human liver microsomes with a CYP isoform-specific probe substrate in the presence of varying concentrations of the inhibitor (3-(Diphenylmethylene)quinuclidine). [15]The formation of the probe substrate's metabolite is monitored, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in metabolite formation.

Experimental Workflow: CYP Inhibition Assay

Caption: Workflow for the cytochrome P450 inhibition assay.

Detailed Protocol: CYP Inhibition Assay

-

Preparation:

-

Prepare a series of dilutions of 3-(Diphenylmethylene)quinuclidine in a suitable solvent.

-

Prepare solutions of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer, human liver microsomes, and the test inhibitor at various concentrations.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the probe substrate and NADPH.

-

Incubate for a specific time (e.g., 15 minutes).

-

-

Sample Analysis:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Data Presentation

| CYP Isoform | Probe Substrate | IC50 (µM) of 3-(Diphenylmethylene)quinuclidine | Positive Control |

| CYP1A2 | Phenacetin | e.g., > 50 | α-Naphthoflavone |

| CYP2B6 | Bupropion | e.g., 25.3 | Ticlopidine |

| CYP2C9 | Diclofenac | e.g., > 50 | Sulfaphenazole |

| CYP2C19 | S-Mephenytoin | e.g., 15.8 | Ticlopidine |

| CYP2D6 | Dextromethorphan | e.g., 5.2 | Quinidine |

| CYP3A4 | Midazolam | e.g., 12.1 | Ketoconazole |

Conclusion

The in vitro pharmacokinetic profiling of 3-(Diphenylmethylene)quinuclidine is a critical step in its preclinical development. The assays outlined in this guide—metabolic stability, plasma protein binding, intestinal permeability, and cytochrome P450 inhibition—provide a robust foundation for understanding the ADME properties of this novel compound. The data generated from these studies will enable a comprehensive assessment of its drug-like characteristics, identify potential liabilities, and guide further optimization efforts. By adhering to the principles of scientific integrity and employing validated methodologies, researchers can confidently advance the most promising candidates, ultimately increasing the probability of success in bringing a safe and effective new medicine to patients.

References

-

Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Bienta.net. Retrieved March 12, 2026, from [Link]

-

Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved March 12, 2026, from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved March 12, 2026, from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved March 12, 2026, from [Link]

-

Costa, A., Sarmento, B., & Seabra, V. (2014). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 103-119. [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 12, 2026, from [Link]

-

Mondal, S. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]

-

Semantic Scholar. (n.d.). An evaluation of the latest in vitro tools for drug metabolism studies. Retrieved March 12, 2026, from [Link]

-

IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved March 12, 2026, from [Link]

-

MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved March 12, 2026, from [Link]

-

Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Springer Protocols. Springer Nature. [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved March 12, 2026, from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved March 12, 2026, from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (Ki). Retrieved March 12, 2026, from [Link]

-

Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved March 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved March 12, 2026, from [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved March 12, 2026, from [Link]

-

protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved March 12, 2026, from [Link]

-

Pharmacologia. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved March 12, 2026, from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 12, 2026, from [Link]

-

SpringerLink. (n.d.). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Retrieved March 12, 2026, from [Link]

-

ASPET. (n.d.). Sexual Dimorphism in Phencyclidine In Vitro Metabolism and Pharmacokinetics in Rats. Retrieved March 12, 2026, from [Link]

-

Mattek. (n.d.). Metabolic Stability. Retrieved March 12, 2026, from [Link]

-

PubChem. (n.d.). 3-(Diphenylmethylene)quinuclidine hydrochloride. Retrieved March 12, 2026, from [Link]

-

ResearchGate. (2025, August 5). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry | Request PDF. Retrieved March 12, 2026, from [Link]

-

PubMed. (2020, October 25). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. Retrieved March 12, 2026, from [Link]

-

PubMed. (2020, June 1). 3-Quinuclidinyl-α-methoxydiphenylacetate: A multi-targeted ligand with antimuscarinic and antinicotinic effects designed for the treatment of anticholinesterase poisoning. Retrieved March 12, 2026, from [Link]

-

Wikipedia. (n.d.). Quinuclidine. Retrieved March 12, 2026, from [Link]

-

MDPI. (2026, February 9). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Retrieved March 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine. PMC. Retrieved March 12, 2026, from [Link]

Sources

- 1. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 2. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. An evaluation of the latest in vitro tools for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]

- 10. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 11. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. lnhlifesciences.org [lnhlifesciences.org]

The Quinuclidine Scaffold in Early-Stage Drug Discovery: A Technical Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinuclidine nucleus, a rigid, bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, is a quintessential example of such a scaffold.[1][2] Its enduring prevalence is not a matter of coincidence but a direct consequence of its unique combination of physicochemical properties. The rigid, three-dimensional structure provides a fixed conformational arrangement, which can reduce the entropic penalty of binding to a biological target and allows for the precise spatial orientation of functional groups.[2] Furthermore, its inherent basicity facilitates strong ionic interactions with receptor sites.[2]

This guide provides a comprehensive exploration of quinuclidine derivatives in the context of early-stage drug discovery. We will move from the foundational chemistry and synthesis of the scaffold to its most prominent applications in neurodegenerative diseases and infectious disease research, and finally, touch upon its emerging roles in oncology and synthetic chemistry. This document is designed to be a practical resource, furnishing not just theoretical knowledge but also field-proven experimental protocols, quantitative data, and visual workflows to empower researchers in their discovery efforts.

Part 1: The Quinuclidine Core: Physicochemical Properties and Synthetic Strategies

A thorough understanding of the quinuclidine core is paramount to leveraging its full potential in drug design. Its distinct structural and electronic features are the very source of its utility.

Physicochemical Landscape

The quinuclidine scaffold's value is rooted in a set of key properties that medicinal chemists can exploit to achieve desired pharmacological profiles. The high basicity of the tertiary amine (pKa of the conjugate acid is ~11.0) ensures it is protonated at physiological pH, making it ideal for forming strong ionic bonds with acidic residues in target proteins.[2] Its caged, compact structure provides a rigid framework that is synthetically versatile, allowing for functionalization at several key positions, most commonly the C3 and C4 positions, as well as N-alkylation to form quaternary ammonium salts.[2][3]

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₁₃N | Low molecular weight base scaffold. |

| Molar Mass | 111.18 g/mol | Provides a small, rigid core for building larger molecules. |

| pKa (conjugate acid) | ~11.0 | Enables strong ionic interactions with biological targets.[2] |

| Structure | Rigid bicyclic amine | Reduces conformational flexibility, lowering the entropic cost of binding and allowing precise vectoring of substituents.[2] |

| Solubility | Soluble in water and organic solvents | Provides a favorable starting point for developing drug candidates with appropriate solubility profiles.[2] |

General Synthetic Pathways

The synthesis of diverse quinuclidine derivatives is well-established, often commencing from commercially available precursors such as 3-quinuclidinone or 3-quinuclidinol.[2] These starting materials provide a versatile platform for introducing a wide array of functional groups. For instance, N-alkyl quaternary quinuclidines, which are extensively studied as cholinesterase inhibitors, are readily prepared by reacting a 3-substituted quinuclidine with an appropriate alkyl bromide in a polar aprotic solvent like acetone.[3] Bisquaternary derivatives can be synthesized using a similar approach with di-bromoalkanes.[3] The C3 position is particularly amenable to modification, serving as a handle to attach esters, carbamates, oximes, and other functionalities crucial for tuning receptor affinity and selectivity.[3]

Caption: General synthetic routes for quinuclidine derivatives.

Experimental Protocol: Synthesis of N-Dodecyl-3-hydroxyquinuclidinium Bromide

This protocol describes a representative synthesis of a monoquaternary quinuclidine derivative, a class of compounds investigated for cholinesterase inhibition.[3] The causality for this choice rests on the straightforward nature of the quaternization reaction, which serves as a foundational technique in the synthesis of many biologically active quinuclidine derivatives.

Materials:

-

3-Quinuclidinol (Quinuclidin-3-ol)

-

1-Bromododecane

-

Dry Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Diethyl ether (for washing)

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-quinuclidinol (e.g., 1.27 g, 10 mmol) and a magnetic stir bar.

-

Solvent Addition: Add 50 mL of dry acetone to the flask. Stir the mixture until the 3-quinuclidinol is fully dissolved.

-

Reagent Addition: Under an inert atmosphere, add 1-bromododecane (e.g., 2.74 g, 11 mmol, 1.1 equivalents) to the solution dropwise. The use of a slight excess of the alkylating agent ensures complete consumption of the starting quinuclidine.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone). Maintain reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After 24 hours, allow the reaction mixture to cool to room temperature. The product, a white solid, will often precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted 1-bromododecane and other non-polar impurities.

-

Drying: Dry the purified product under vacuum to yield N-dodecyl-3-hydroxyquinuclidinium bromide as a white solid.

Experimental Protocol: Structural Characterization of a Novel Derivative

The identity and purity of any newly synthesized compound must be rigorously confirmed. This protocol outlines a standard workflow for characterization.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., ESI-MS)

-

FT-IR Spectrometer

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Acquire a ¹H NMR spectrum to confirm the presence of all expected protons and their multiplicities and integrations. For the example in 1.3, this would include signals for the quinuclidine ring protons, the N-alkyl chain protons, and the hydroxyl proton.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms in the molecule.

-

Advanced 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively.[4][5]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into an electrospray ionization (ESI) source.

-

Acquire a mass spectrum in positive ion mode. The expected molecular ion peak ([M]⁺ for the quaternary cation) should be observed, confirming the molecular weight of the synthesized cation.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample (e.g., as a KBr pellet or using an ATR accessory).

-

Acquire an IR spectrum. Key functional groups will show characteristic absorption bands (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for the hydroxyl group).

-

Part 2: Applications in Neurodegenerative Disease Research

Quinuclidine derivatives have become a cornerstone in the exploration of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease (AD), primarily due to their profound interactions with the cholinergic system.[1]

Targeting Cholinergic Dysfunction in Alzheimer's Disease

The cholinergic hypothesis of AD posits that the cognitive decline seen in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3][6] A primary strategy to combat this is to increase the amount of ACh in the synaptic cleft. This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][6] Quinuclidine derivatives have proven to be an excellent scaffold for designing potent inhibitors of these enzymes.[1][3]

Caption: Inhibition of AChE by quinuclidine derivatives in the synapse.

Quinuclidine Derivatives as Cholinesterase Inhibitors

A significant body of research has focused on N-alkyl quaternary quinuclidines as inhibitors of both AChE and BChE.[3] Structure-activity relationship (SAR) studies have shown that inhibitory potency is highly dependent on the length of the N-alkyl chain and the nature of the substituent at the 3-position.[3][6] Notably, bisquaternary derivatives, where two quinuclidine rings are linked by an alkyl chain, often exhibit the highest potency.[3]

| Compound | Substituent(s) | Target | Kᵢ (µM) |

| Compound 7 [3] | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | AChE | 0.44 |

| BChE | 0.26 | ||

| Compound 14 [3] | 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | AChE | 2.1 |

| BChE | 0.46 | ||

| Monouaternary C12 [3] | N-dodecyl-3-hydroxyquinuclidinium bromide | AChE | 1.1 |

| BChE | 0.98 |

Modulation of Acetylcholine Receptors

Beyond enzyme inhibition, quinuclidine derivatives are instrumental in directly targeting muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors.[1]

-

Muscarinic Receptor Ligands: The quinuclidine scaffold is present in numerous approved drugs that target mAChRs.[2] Derivatives have been designed to act as selective agonists or antagonists for the five different subtypes (M1-M5).[7][8] For example, novel quinuclidinyl N-phenylcarbamate analogs have been explored for their binding affinities across all five subtypes, while other series have been optimized for M2- or M3-selectivity for treating various conditions.[1][7] The ability to fine-tune selectivity is a key advantage of this scaffold.[9]

-

Nicotinic Receptor Ligands: The α7 subtype of the nAChR is a key target in AD research due to its role in cognition and its interaction with neurotoxic β-amyloid (Aβ) peptides.[10] Quinuclidine benzamides have been identified as potent α7 nAChR agonists.[11] More recently, derivatives like 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) have been developed as Positive Allosteric Modulators (PAMs). These PAMs enhance the receptor's response to ACh and have shown significant neuroprotective potential by mitigating Aβ toxicity and inhibiting Aβ aggregation in cellular models.[10]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol uses the well-established Ellman's method to quantify the inhibitory potency of a test compound against AChE or BChE. The choice of this method is based on its reliability, spectrophotometric readout, and widespread use, making it a gold standard for this type of evaluation.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (quinuclidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Methodology:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of phosphate buffer (pH 8.0)

-

10 µL of the test compound at various concentrations (to generate a dose-response curve). For the control wells, add 10 µL of the solvent.

-

20 µL of DTNB solution.

-

10 µL of enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCh or BTCh) to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5 minutes. The rate of reaction is proportional to the rate of increase in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to calculate the IC₅₀ value. The Kᵢ value can be subsequently determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Experimental Protocol: Cell Viability and Neuroprotection Assays

Assessing the cytotoxicity of new compounds is a critical step in early discovery.[3] This protocol describes the use of the MTT assay for cell viability and a subsequent neuroprotection assay against an Aβ challenge.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

Test compound (quinuclidine derivative)

-

β-amyloid (1-42) peptide, pre-aggregated

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

Methodology:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Cytotoxicity Assay:

-

Treat the cells with various concentrations of the test compound (e.g., 1 µM to 200 µM) for 24 hours.[3]

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

-

-

Neuroprotection Assay:

-

Select a non-toxic concentration of the test compound determined from the cytotoxicity assay.

-

Pre-treat the cells with the test compound for 2 hours.

-

Introduce the toxic agent (e.g., 10 µM of pre-aggregated Aβ peptide) to the wells (except for the control wells) and co-incubate for another 24 hours.

-

Perform the MTT assay as described above.

-

A significant increase in viability in the compound + Aβ treated wells compared to the Aβ-only wells indicates a neuroprotective effect.[10]

-

Part 3: Applications in Infectious and Parasitic Disease Research

The biosynthetic pathways of pathogens often contain enzymes that are sufficiently different from their human homologs to be targeted for selective inhibition. The quinuclidine scaffold has been successfully employed to create inhibitors for such targets.

Squalene Synthase as an Antiparasitic Target

Squalene synthase (SQS) is a key enzyme in the sterol biosynthesis pathway, which is essential for the survival of parasites like Leishmania and Trypanosoma.[1][12] Since the parasite enzyme can be selectively inhibited over its human counterpart, SQS represents a viable and attractive therapeutic target.[12] Quinuclidine derivatives have emerged as a promising class of SQS inhibitors.[1][13]

Caption: Workflow for screening antiparasitic quinuclidine derivatives.

Structure-Activity Relationships of Quinuclidine-based SQS Inhibitors

Research into SQS inhibitors has revealed critical SAR insights. Potent inhibitory activity is often associated with the incorporation of a bulky, hydrophobic tricyclic system, such as a fluorene or phenothiazine moiety, linked to the quinuclidine ring.[13][14] The length and conformation of the linker connecting these two parts are also crucial for achieving high affinity.[13]

| Compound | Key Structural Feature | Target | IC₅₀ (nM) |

| Compound 31 [13] | (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene] | Hamster SQS | 76 |

| Human SQS | 48 | ||

| Compound 19 [14] | 3-(10-Methyl-10H-phenothiazin-3-ylmethoxy) | Hamster SQS | 120 |

Part 4: Emerging Applications and Future Directions

The versatility of the quinuclidine scaffold extends beyond the classical targets discussed above, with ongoing research exploring its potential in oncology and as a powerful tool in synthetic organic chemistry.

Anticancer Research

The quinuclidine framework has been explored for the development of novel anti-proliferative agents.[1] A series of quinuclidinone derivatives were synthesized and evaluated for their activity against human lung carcinoma (A549) cells.[15] These studies, while still in the early stages, demonstrated that certain substitution patterns on the quinuclidine ring could lead to potent anticancer activity, paving the way for further development of this compound class in oncology.[15]

Catalysis in Organic Synthesis

In a distinct but vital application, quinuclidine and its derivatives serve as highly effective catalysts. They are particularly prominent as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions.[16][17] Under visible light irradiation, the quinuclidine can be oxidized to its radical cation, which is a powerful hydrogen abstractor.[17] This enables the direct functionalization of otherwise inert C-H bonds, a highly sought-after transformation in modern organic synthesis.[16][18] This catalytic utility makes quinuclidine an important tool for the very discovery and synthesis of other complex molecules.[19]

Conclusion

The quinuclidine scaffold has unequivocally established itself as a privileged core in modern medicinal chemistry.[2] Its unique constellation of a rigid three-dimensional structure, high basicity, and synthetic tractability has enabled the development of a remarkable diversity of biologically active compounds. From modulating the cholinergic system in the treatment of Alzheimer's disease to inhibiting essential enzymes in parasites, its applications are both broad and impactful. The continued exploration of this versatile scaffold, including its roles in oncology and catalysis, ensures that quinuclidine derivatives will remain at the forefront of early discovery research for years to come.

References

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences. Available at: [Link]

-

Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. Available at: [Link]

-

Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. Available at: [Link]

-

Novel Quinuclidinyl Heteroarylcarbamate Derivatives as Muscarinic Receptor Antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ChemInform Abstract: Design and Pharmacology of Quinuclidine Derivatives as M2-Selective Muscarinic Receptor Ligands. ResearchGate. Available at: [Link]

-

Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PubMed. Available at: [Link]

-

Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists 1. ResearchGate. Available at: [Link]

-

Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ScienceDirect. Available at: [Link]

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Archiv der Pharmazie. Available at: [Link]

-

Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

-

(PDF) Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. ResearchGate. Available at: [Link]

-

Quinuclidine: A Versatile Catalyst and Building Block in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate. Available at: [Link]

-

Quinuclidine Derivatives as Potential Antiparasitics. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Quinuclidine derivatives as potential antiparasitics. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]

- 17. chinchemlett.com.cn [chinchemlett.com.cn]

- 18. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [ccspublishing.org.cn]

- 19. nbinno.com [nbinno.com]

A Comprehensive Guide to the Synthesis of 3-(Diphenylmethylene)quinuclidine Hydrochloride

An In-depth Technical Guide:

Executive Summary

This technical guide provides a detailed examination of the synthetic pathways leading to 3-(Diphenylmethylene)quinuclidine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The primary focus is on a robust and well-established two-stage synthetic strategy: the initial preparation of the critical intermediate, 3-quinuclidinone, via a Dieckmann condensation, followed by a Wittig olefination to construct the target diphenylmethylene moiety. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers field-proven insights into optimizing reaction conditions. All methodologies are grounded in authoritative scientific literature to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Retrosynthetic Strategy

The quinuclidine scaffold is a privileged bicyclic amine structure found in various natural products and therapeutically important molecules.[1] Its rigid conformation makes it a valuable building block for designing ligands with high receptor affinity and selectivity. 3-(Diphenylmethylene)quinuclidine hydrochloride incorporates this scaffold with a diphenylmethylene group, a feature often associated with anticholinergic and antihistaminic activity.

A logical retrosynthetic analysis of the target molecule identifies the exocyclic carbon-carbon double bond as the key disconnection point. This suggests an olefination reaction as the final bond-forming step. The most direct and reliable method for this transformation is the Wittig reaction, which couples a ketone with a phosphorus ylide. This approach disconnects the target molecule into two primary synthons: the bicyclic ketone 3-quinuclidinone and a diphenylmethylphosphonium ylide .

This guide will therefore focus on the synthesis of 3-quinuclidinone, followed by its conversion to the final product.

Synthesis of the Key Precursor: 3-Quinuclidinone

The synthesis of 3-quinuclidinone is a well-documented process, most efficiently achieved through an intramolecular Dieckmann condensation of a substituted piperidine diester.[2][3] This multi-step process begins with commercially available piperidine-4-carboxylic acid or its esters.

The Dieckmann Condensation Pathway

The synthesis commences with the N-alkylation of ethyl piperidine-4-carboxylate (ethyl isonipecotate) with an acetate equivalent, such as ethyl chloroacetate.[1] This step forms a diester intermediate. The crucial ring-closing step is an intramolecular Dieckmann condensation, which utilizes a strong, non-nucleophilic base like potassium tert-butoxide. This base deprotonates the α-carbon of one ester group, and the resulting enolate attacks the carbonyl of the second ester group, forming a five-membered ring fused to the piperidine core. The subsequent acidic workup accomplishes both hydrolysis of the resulting β-keto ester and decarboxylation, yielding the desired 3-quinuclidinone.[1][2]

Experimental Workflow: Dieckmann Pathway

Caption: Synthesis of 3-Quinuclidinone via Dieckmann Condensation.

Detailed Experimental Protocol: Synthesis of 3-Quinuclidinone[1]

Part A: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine[2]

-

To a stirred solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in water (30 ml) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

-

Heat the reaction mixture to 80-84°C and stir for 4 hours. Monitor reaction completion by Gas Chromatography (GC).

-

Cool the mixture to 35-40°C, dilute with water (60 ml), and stir for 1 hour.

-

Separate the organic and aqueous layers. The product is the organic layer.

Part B: Cyclization, Hydrolysis, and Decarboxylation to 3-Quinuclidinone[4]

-

Prepare a solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml).

-

Heat the base solution to reflux. Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise over 3 hours.

-

Maintain the mixture at reflux for an additional 3 hours after the addition is complete.

-

Cool the reaction mass to 50°C and cautiously add dilute sulfuric acid (13 ml in 40 ml water) dropwise. Stir for 1 hour.

-

Separate the aqueous layer, heat it to reflux, and maintain for 6 hours.

-

Cool the mixture to room temperature and adjust the pH to ~10.5 with a 50% sodium hydroxide solution.

-

Extract the aqueous layer with chloroform (3 x 50 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinuclidinone.

-

Purify the crude product by recrystallization from hexane to afford a white crystalline solid.

Data Summary: 3-Quinuclidinone Synthesis

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| N-Alkylation | Ethyl isonipecotate, Ethyl chloroacetate, Na₂CO₃ | Water | 80-84°C | 4 hr | ~97% |

| Cyclization | Diester intermediate, Potassium tert-butoxide | Toluene/THF | Reflux | 6 hr | - |

| Hydrolysis | β-Keto ester intermediate, H₂SO₄ (aq) | Water | Reflux | 6 hr | ~69% (overall) |

Alternative Pathway: Oxidation of 3-Quinuclidinol

An alternative and industrially relevant route to 3-quinuclidinone involves the oxidation of 3-quinuclidinol.[5] This method is particularly valuable for recycling unwanted stereoisomers (e.g., S-3-quinuclidinol) that may be produced as byproducts in the synthesis of chiral drugs.[4][6] The Corey-Kim oxidation, which uses a complex of N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), is an efficient method for this transformation, providing high yields without requiring harsh conditions.[6]

Core Synthesis via Wittig Olefination

With 3-quinuclidinone in hand, the final carbon-carbon double bond can be formed using the Wittig reaction. This reaction is one of the most reliable methods for converting ketones into alkenes with absolute regiochemical control.[7]

Mechanistic Principles

The Wittig reaction involves a phosphorus ylide, also known as a Wittig reagent.[8] The ylide is prepared by treating a phosphonium salt with a strong base. In this case, diphenylmethyltriphenylphosphonium halide is deprotonated to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of 3-quinuclidinone. The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[7][9]

Experimental Workflow: Wittig Reaction

Caption: General Mechanism of the Wittig Olefination Reaction.

Detailed Experimental Protocol: Wittig Reaction

Part A: Preparation of the Wittig Reagent

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend diphenylmethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

-

Allow the solution to stir at low temperature for 30-60 minutes.

Part B: Olefination

-

Dissolve 3-quinuclidinone in anhydrous THF.

-

Add the 3-quinuclidinone solution dropwise to the cold ylide solution prepared in Part A.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Data Summary: Wittig Reaction

| Step | Key Reagents | Solvent | Temperature | Key Considerations |

| Ylide Formation | Phosphonium Salt, n-BuLi | Anhydrous THF | -78°C | Strictly anhydrous and inert conditions are critical for success. |

| Olefination | Ylide, 3-Quinuclidinone | THF | -78°C to RT | Slow warming allows for complete reaction. The main challenge is the removal of the triphenylphosphine oxide byproduct. |

Final Salt Formation and Purification

To obtain the final hydrochloride salt, the purified free base is treated with hydrochloric acid. This standard acid-base reaction provides a stable, crystalline solid that is often easier to handle and purify than the free base.

Protocol for Hydrochloride Salt Formation

-

Dissolve the purified 3-(Diphenylmethylene)quinuclidine free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

To this solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Dry the final product, 3-(Diphenylmethylene)quinuclidine hydrochloride, under vacuum.

Conclusion

The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride is most effectively accomplished through a sequential pathway involving the Dieckmann condensation to form the 3-quinuclidinone core, followed by a Wittig olefination to install the exocyclic double bond. Careful control of reaction conditions, particularly the maintenance of an anhydrous environment during the Wittig reagent formation, is paramount to achieving high yields. The protocols and insights provided in this guide offer a robust framework for the successful laboratory-scale synthesis of this valuable compound.

References

-

The University of Liverpool. Synthesis and Utilisation of Quinuclidine N-Oxide and its Lithium Salt. [Link]

-

Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

- Google Patents. (2013).

-

Zenodo. (2015). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]

-

ResearchGate. (2014). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [Link]

-

ResearchGate. (2015). ChemInform Abstract: A Process for Producing 3-Quinuclidinone Hydrochloride by Oxidation of Unwanted Isomer 3-S-Quinuclidinol. [Link]

-

Bentham Science. (2014). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [Link]

-

PubChem. (+-)-3-Quinuclidinol. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Scribd. Grignard Reaction: Diphenylmethanol Synthesis. [Link]

- Google Patents. (2020). EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.

-

University Website. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

-

Trade Science Inc. (2015). The grignard synthesis of triphenylmethanol. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

The Quinuclidine Paradigm: Pharmacological and Structural Context

Quifenadine (IUPAC: 1-Azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol) is a highly specialized second-generation H1-receptor antagonist. Unlike conventional antihistamines, quifenadine operates via a dual mechanism: it acts as a competitive blocker of H1 receptors while simultaneously activating diamine oxidase, an enzyme that degrades approximately 30% of endogenous histamine [1][1]. Furthermore, the molecule's core features a quinuclidine ring, which confers unique antiarrhythmic properties by acting as a calcium channel blocker and modulating potassium channel activity [1][1].

With an oral bioavailability of roughly 45% and a rapid peak plasma concentration achieved within 1 hour ( Tmax ) [1][1], the drug undergoes extensive hepatic metabolism before being excreted primarily through the kidneys [2][2]. For drug development professionals, mapping the biotransformation pathways of such quinuclidine derivatives is essential for comprehensive pharmacokinetic (PK) and toxicological profiling.

Mechanistic Biotransformation: Predicting the Metabolic Fate

The structural liabilities of quifenadine dictate its metabolic trajectory. The molecule consists of a highly lipophilic diphenylcarbinol moiety attached to a basic quinuclidine ring. This architecture invites specific Phase I and Phase II enzymatic attacks:

-

Phase I Functionalization : The diphenyl groups are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. Concurrently, the tertiary amine within the quinuclidine core is a prime target for N-oxidation driven by flavin-containing monooxygenases (FMOs) and specific CYP isoforms.

-

Phase II Conjugation : The native carbinol hydroxyl group and the newly formed phenolic hydroxyls serve as direct conjugation sites for Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated O-glucuronidation. Additionally, the tertiary amine can undergo direct N-glucuronidation, a well-documented clearance pathway for quinuclidine-containing compounds.

Putative Phase I and Phase II metabolic biotransformation pathways of quifenadine.

Self-Validating Analytical Architecture

To capture labile Phase II conjugates and distinguish isobaric Phase I metabolites (e.g., N-oxides vs. ring-hydroxylated species), a rigorous Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) methodology is required.

Causality of Experimental Choices:

-

Ionization Mode : Positive Electrospray Ionization (ESI+) is strictly selected. The basic nitrogen in the quinuclidine ring (pKa ~8.5) readily accepts a proton in acidic mobile phases, yielding a highly abundant [M+H]+ precursor ion at m/z 294.188 [3][3].

-

Internal Standardization : Quifenadine-d10 is utilized as a stable isotope-labeled internal standard (SIL-IS) [4][4]. This is non-negotiable for a self-validating system; it corrects for matrix suppression effects in the ESI source and accounts for any physical losses during sample extraction.

-

Sample Preparation : Cold protein precipitation (using acetonitrile) is chosen over liquid-liquid extraction (LLE). LLE often requires pH adjustments that can degrade labile N-glucuronides and N-oxides back to the parent compound, leading to false-negative metabolite profiles.

Step-by-step UHPLC-HRMS workflow for the untargeted metabolic profiling of quifenadine.

Experimental Protocol: In Vitro Profiling Workflow

Step 1: Human Liver Microsome (HLM) Incubation

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Combine HLM (final protein concentration 1.0 mg/mL) and quifenadine (10 µM final concentration) in the buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Self-Validation Step : Prepare a "Zero-Time" control (quench solvent added before NADPH) and a "No-Cofactor" control (buffer replaces NADPH). This definitively rules out non-enzymatic degradation or artifactual oxidation during sample handling.

-

Initiate the reaction by adding NADPH (1 mM final concentration) for Phase I profiling, and UDPGA (2 mM) supplemented with alamethicin (25 µg/mL) for Phase II profiling.

-

Incubate at 37°C for 60 minutes.

Step 2: Reaction Quenching and Extraction

-

Terminate the reaction by adding three volumes of ice-cold acetonitrile containing 50 ng/mL Quifenadine-d10 (IS) [4][4].

-

Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.

-

Centrifuge at 15,000 × g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Quantitative Data & Chromatographic Parameters

To separate structurally similar isobaric metabolites, a shallow reverse-phase gradient is employed.

Table 1: UHPLC Gradient Conditions (Column: C18, 2.1 x 100 mm, 1.7 µm)

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H2O ) | Mobile Phase B (0.1% FA in ACN) |

| 0.0 | 0.4 | 95% | 5% |

| 1.0 | 0.4 | 95% | 5% |

| 8.0 | 0.4 | 40% | 60% |

| 10.0 | 0.4 | 5% | 95% |

| 12.0 | 0.4 | 5% | 95% |

| 12.1 | 0.4 | 95% | 5% |

| 15.0 | 0.4 | 95% | 5% |

Table 2: Putative Metabolites and HRMS Characteristics

| Metabolite | Biotransformation | Formula | Exact Mass [M+H]+ | Mass Shift (Da) |

| Quifenadine (Parent) | N/A | C20H23NO | 294.1852 | 0 |

| M1 | Aromatic Hydroxylation | C20H23NO2 | 310.1801 | +15.9949 |

| M2 | N-Oxidation | C20H23NO2 | 310.1801 | +15.9949 |

| M3 | O-Glucuronidation | C26H31NO7 | 470.2173 | +176.0321 |

| M4 | N-Glucuronidation | C26H31NO7 | 470.2173 | +176.0321 |

Data Processing & Structural Elucidation Logic

Post-acquisition, the raw data is processed using Mass Defect Filtering (MDF). Because metabolic transformations (like the addition of an oxygen atom, +15.9949 Da) shift the mass defect in mathematically predictable ways, MDF algorithms eliminate endogenous matrix background noise, isolating true drug-related material [3][3].

Elucidation via Collision-Induced Dissociation (CID): Structural assignment relies heavily on the MS/MS fragmentation pattern. The parent quifenadine molecule typically yields a dominant product ion at m/z 167.08, corresponding to the stable diphenylmethylium cation.

-

If a metabolite with an m/z of 310.18 yields an MS/MS fragment at m/z 183.08 (167 + 16), the hydroxylation definitively occurred on the diphenyl rings.

-

Conversely, if the m/z 310.18 metabolite yields the unchanged m/z 167.08 fragment, the oxidation is localized to the quinuclidine ring (confirming N-oxidation).

This logical deduction forms the cornerstone of untargeted metabolite identification, ensuring high confidence in the proposed metabolic pathways before advancing to NMR confirmation.

References

-

What is the mechanism of Quifenadine Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Quifenadine - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Treatment with PCSK9 Inhibitors in Patients with Familial Hypercholesterolemia Lowers Plasma Levels of Platelet-Activating Factor and Its Precursors: A Combined Metabolomic and Lipidomic Approach . PMC / NIH.gov. Available at: [Link]

Sources

- 1. Quifenadine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Quifenadine Hydrochloride? [synapse.patsnap.com]

- 3. Treatment with PCSK9 Inhibitors in Patients with Familial Hypercholesterolemia Lowers Plasma Levels of Platelet-Activating Factor and Its Precursors: A Combined Metabolomic and Lipidomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

storage and stability conditions for 3-(Diphenylmethylene)quinuclidine hydrochloride

As a Senior Application Scientist, I frequently encounter analytical discrepancies in pharmaceutical impurity profiling that stem not from instrument failure, but from the pre-analytical degradation of reference standards. 3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4) is a prime example of a compound that demands rigorous handling.

Often utilized as a reference standard for related impurities of the antihistamine quifenadine[1][2], this molecule possesses two critical structural vulnerabilities: the highly hygroscopic nature of its protonated quinuclidine core, and the photo-susceptibility of its conjugated exocyclic diphenylmethylene double bond.

This application note provides a self-validating, causality-driven guide to the storage, handling, and stability protocols required to maintain the analytical integrity of this standard.

Mechanistic Overview of Instability

To design an effective storage protocol, we must first understand the chemical causality behind the degradation of 3-(Diphenylmethylene)quinuclidine hydrochloride.

-

Hygroscopicity and Hydrate Formation: Like its parent compound quifenadine hydrochloride, which forms multiple stable hydrates (e.g., dihydrate forms) depending on the relative humidity (RH)[2][3], this dehydrated analog is highly susceptible to moisture uptake. Moisture absorption alters the effective molecular weight of the powder, introducing immediate mass-balance errors during stock solution preparation. Furthermore, moisture lowers the activation energy for solid-state phase transitions.

-

Photo-Oxidation of the Diphenylmethylene Group: The molecule features an exocyclic double bond conjugated with two phenyl rings. UV and ambient light photons provide sufficient energy to excite the π -electrons, making the double bond highly susceptible to reaction with ambient oxygen (photo-oxidation). This pathway typically leads to oxidative cleavage, yielding benzophenone and quinuclidin-3-one as primary degradants[4][5].

-

Thermal Degradation: Elevated temperatures can drive the volatilization of HCl (free-basing the amine) and exponentially accelerate the aforementioned oxidative pathways.

Fig 1. Degradation pathways of 3-(Diphenylmethylene)quinuclidine HCl under environmental stress.

Quantitative Storage Parameters

To mitigate these degradation pathways, environmental controls must be strictly enforced. The table below summarizes the validated storage conditions across different states of the material[6].

| Storage State | Temperature | Light Exposure | Moisture Control | Maximum Shelf Life | Primary Degradation Risk |

| Bulk Solid | 2–8°C | Protected (Amber Glass) | Desiccator / Argon Purge | 24 Months | Hydrate formation |

| Solid Aliquots | 2–8°C | Protected (Amber Glass) | Sealed with PTFE Caps | 12 Months | Moisture ingress |

| Stock Solution | -20°C | Protected (Amber Vials) | Anhydrous Solvent | 1–3 Months | Photo-oxidation |

| Working Solution | Ambient | Protected (Autosampler) | N/A | 24–48 Hours | Photo-oxidation |

Step-by-Step Methodologies

A protocol is only as good as its ability to prevent user-induced errors. The following procedures are designed as self-validating workflows—meaning the steps inherently prevent the physical conditions that cause degradation.

Protocol A: Solid-State Handling & Sub-Aliquoting

Causality Check: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This instantly invalidates the Certificate of Analysis (CoA) purity by altering the water content.

-

Equilibration: Upon removal from 2–8°C storage, place the sealed bulk vial immediately into a desiccator. Allow it to equilibrate to room temperature (20–25°C) for a minimum of 1 hour.

-

Environment Control: Transfer the equilibrated vial to a glove box or an analytical balance enclosure purged with dry Nitrogen or Argon (Target RH < 10%).

-

Weighing: Rapidly weigh out the required mass into pre-dried, amber glass vials.

-

Sealing: Purge the headspace of each new aliquot vial with Argon. Seal immediately using PTFE-lined caps. Note: Standard silicone septa allow slow moisture permeation over time; PTFE provides an absolute barrier.

-

Storage: Return all sealed aliquots to 2–8°C storage.

Protocol B: Solution Preparation & Autosampler Stability

Causality Check: In solution, the activation energy for photo-oxidation is significantly lowered. Dissolved oxygen and ambient laboratory lighting will rapidly cleave the diphenylmethylene group.

-

Solvent Selection: Use only anhydrous, HPLC-grade solvents (e.g., Acetonitrile or Methanol) that have been degassed to remove dissolved oxygen.

-

Dissolution: Add the solvent directly to the solid aliquot. Vortex gently until fully dissolved. Do not sonicate for extended periods, as localized cavitation heating can induce thermal degradation.

-

Transfer: Transfer the working solution immediately into amber HPLC autosampler vials.

-

Analysis: Keep autosampler trays covered or utilize an instrument with a dark, temperature-controlled sample compartment (set to 4°C if possible). Limit ambient benchtop exposure to less than 2 hours.

Fig 2. Optimized workflow for aliquoting and storing analytical reference standards.

References

-

3-(Diphenylmethylene)quinuclidine Hydrochloride Reference Standard Pharmaffiliates URL:[Link]

-

Three anhydrous forms and a dihydrate form of quifenadine hydrochloride: A structural study of the thermodynamic stability and dehydration mechanism Kons, A., et al. - CrystEngComm (Royal Society of Chemistry), 2015 URL:[Link]

-

The Oxidation of 1-Halo- and 1,2-Dihalo-3,4-bis(diphenylmethylene)cyclobut-1-enes Toda, F., et al. - Bulletin of the Chemical Society of Japan (Oxford Academic), 1973 URL:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Aggregation-induced emission and aggregation-promoted photochromism of bis(diphenylmethylene)dihydroacenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00900F [pubs.rsc.org]

- 6. Quinuclidin | Sigma-Aldrich [sigmaaldrich.com]

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 3-(Diphenylmethylene)quinuclidine Hydrochloride

Executive Summary

In the landscape of pharmaceutical development, the rigorous qualification of drug impurities is not merely a regulatory hurdle, but a fundamental pillar of patient safety. 3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4)[1] is a well-documented impurity and degradation product of the H1-receptor antagonist Quifenadine[2].

This application note provides a comprehensive, self-validating in vivo dosing protocol designed for the pharmacokinetic (PK) and toxicokinetic (TK) profiling of this specific impurity. By establishing precise methodologies for formulation, administration, and sampling, researchers can accurately determine the systemic exposure of 3-(Diphenylmethylene)quinuclidine, ensuring compliance with international safety guidelines.

Scientific Context & Rationale

The Causality of Impurity Profiling

According to the ICH Q3A(R2) guidelines, any impurity present in a new drug substance at levels exceeding the qualification threshold (typically 0.15% or 1.0 mg/day, whichever is lower) must undergo dedicated biological safety and toxicokinetic qualification[3].

3-(Diphenylmethylene)quinuclidine forms via the acidic or metabolic dehydration of Quifenadine's tertiary alcohol group. This chemical transformation is pharmacokinetically significant: the loss of the hydroxyl group and the formation of a diphenylmethylene double bond drastically increases the molecule's lipophilicity. Consequently, this impurity is expected to exhibit a higher Volume of Distribution ( Vd ) and potentially a longer terminal half-life than its parent drug. Independent in vivo profiling is therefore mandatory to establish safe exposure limits prior to human clinical trials, as outlined in ICH M3(R2) [4].

Degradation pathway of Quifenadine and systemic clearance of the resulting impurity.

Experimental Design

To generate a robust PK/TK profile, the Sprague-Dawley (SD) rat is utilized as the model organism. SD rats provide a standardized baseline for hepatic CYP450 metabolism and are the industry standard for nonclinical safety studies[4].

Table 1: Recommended In Vivo Study Design for Impurity Qualification

| Group | Route | Dose (mg/kg) | Formulation Vehicle | N (Male/Female) | Sampling Timepoints (h) |

| 1 | Intravenous (IV) | 1.0 | 0.9% Saline (pH 7.4) | 3 / 3 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |